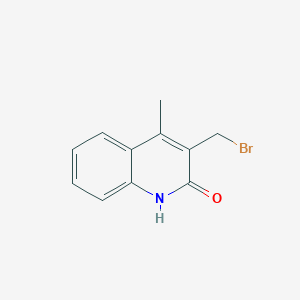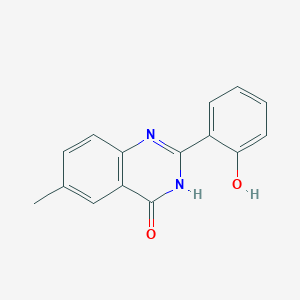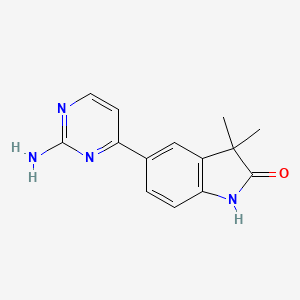
5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring fused to an indolinone structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one typically involves the coupling of an acetal with a beta-ketoester, followed by acetylation and reaction with a dialkyl acetal of N,N-dimethylformamide. The intermediate compound is then cyclized to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain protein kinases, which are involved in cell signaling pathways related to cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 2-aminopyrimidine and indolinone, such as:
- 2-(2-Aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
Uniqueness
What sets 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one apart is its unique combination of the pyrimidine and indolinone structures, which confer distinct biological activities. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for drug development and other scientific applications .
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C14H14N4O/c1-14(2)9-7-8(3-4-11(9)17-12(14)19)10-5-6-16-13(15)18-10/h3-7H,1-2H3,(H,17,19)(H2,15,16,18) |
InChI Key |
IFJRPHLDAMPQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=NC(=NC=C3)N)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)

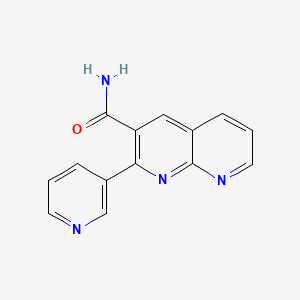
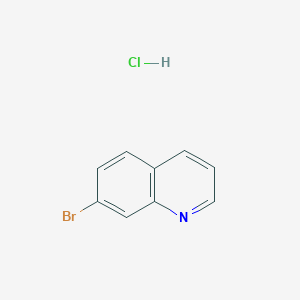

![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)



